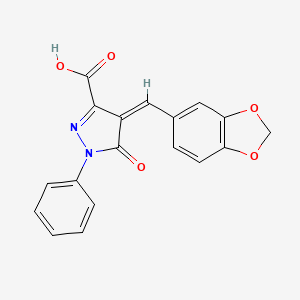![molecular formula C15H13N3O B5911053 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)
2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with dimethyl and phenyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of 6-amino-1,3-dimethyluracil with arylalkanone Mannich bases. This reaction is carried out under nitrogen atmosphere to prevent oxidation of the intermediate products. The reaction conditions often include the use of phosphorous oxychloride and N,N-dimethylformamide at room temperature, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the pyridine moiety of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as phosphorous oxychloride and N,N-dimethylformamide are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can be further derivatized for specific applications .
Scientific Research Applications
2,4-Dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylpyrido[2,3-d]pyrimidine
- 2-Phenylpyrido[1,2-a]pyrimidin-5-ium
- 4-Methoxy-2-phenylpyrido[2,3-d]pyrimidine
Uniqueness
2,4-Dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dimethyl-7-phenyl-8H-pyrido[2,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9-14-13(19)8-12(11-6-4-3-5-7-11)18-15(14)17-10(2)16-9/h3-8H,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWKTGGWKWOTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=NC(=N1)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dimethylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B5910977.png)
![(5Z)-3-ETHYL-5-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5910989.png)
![ETHYL 2-(2-{[(4Z)-1-ETHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETATE](/img/structure/B5910995.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911003.png)
![(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911004.png)
![(5Z)-5-[(2,4-dimethoxy-3-methylphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911007.png)
![(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B5911015.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]dihydrofuran-2,3-dione](/img/structure/B5911022.png)
![N-(1-acetyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-yl)acetamide](/img/structure/B5911026.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)

![(16Z)-16-hydroxyimino-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-10-one](/img/structure/B5911046.png)
![(3Z)-3-[(4-fluorophenyl)methylidene]isoquinoline-1,4-dione](/img/structure/B5911061.png)
![N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B5911077.png)
